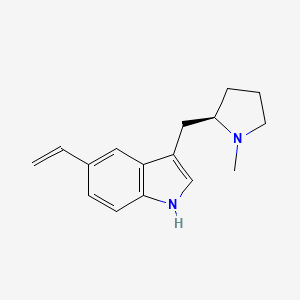
(R)-3-((1-Methylpyrrolidin-2-yl)methyl)-5-vinyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-5-vinyl-3-[(N-methylpyrrolidin-2-yl) methyl]-1H-indole is a chiral compound featuring a vinyl group and a pyrrolidine ring attached to an indole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-vinyl-3-[(N-methylpyrrolidin-2-yl) methyl]-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole core, which can be derived from commercially available indole or synthesized via Fischer indole synthesis.
Pyrrolidine Attachment: The N-methylpyrrolidine moiety is introduced via a nucleophilic substitution reaction, where the indole derivative is reacted with N-methylpyrrolidine under basic conditions.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors for the Heck reaction and automated systems for the nucleophilic substitution step. Additionally, the use of greener solvents and catalysts may be explored to enhance the sustainability of the process.
化学反応の分析
Types of Reactions
®-5-vinyl-3-[(N-methylpyrrolidin-2-yl) methyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The indole nitrogen can undergo alkylation or acylation reactions with alkyl halides or acyl chlorides, respectively.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4
Reduction: Pd/C, hydrogen gas
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride (NaH)
Major Products
Oxidation: Epoxides, diols
Reduction: Ethyl-substituted indole
Substitution: N-alkylated or N-acylated indole derivatives
科学的研究の応用
®-5-vinyl-3-[(N-methylpyrrolidin-2-yl) methyl]-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes involving indole derivatives, such as enzyme inhibition or receptor binding.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of ®-5-vinyl-3-[(N-methylpyrrolidin-2-yl) methyl]-1H-indole involves its interaction with molecular targets such as enzymes or receptors. The indole core can mimic the structure of tryptophan, allowing the compound to bind to tryptophan-binding proteins. The vinyl and pyrrolidine groups can further modulate the binding affinity and specificity, leading to various biological effects.
類似化合物との比較
Similar Compounds
Indole: The parent compound, which lacks the vinyl and pyrrolidine groups.
N-methylpyrrolidine: A simpler compound with only the pyrrolidine ring.
5-vinylindole: An indole derivative with only the vinyl group.
Uniqueness
®-5-vinyl-3-[(N-methylpyrrolidin-2-yl) methyl]-1H-indole is unique due to the combination of the vinyl and pyrrolidine groups attached to the indole core. This unique structure imparts specific chemical and biological properties that are not observed in the simpler analogs. The chiral nature of the compound also adds to its uniqueness, as it can exhibit enantioselective interactions with biological targets.
特性
CAS番号 |
209682-80-4 |
|---|---|
分子式 |
C₁₆H₂₀N₂ |
分子量 |
240.34 |
同義語 |
5-Ethenyl-3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-1H-indole |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















